Methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
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Description
“Methyl (4-chlorobenzoyl)acetate” is a related compound . It’s a reactant involved in various chemical reactions such as oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .
Synthesis Analysis
The synthesis of “Methyl (4-chlorobenzoyl)acetate” from 4’-Chloroacetophenone has been reported .
Molecular Structure Analysis
The molecular formula of “Methyl (4-chlorobenzoyl)acetate” is C10H9ClO3 and its molecular weight is 212.63 g/mol .
Chemical Reactions Analysis
“Methyl (4-chlorobenzoyl)acetate” has been used in oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .
Safety And Hazards
“Methyl (4-chlorobenzoyl)acetate” is classified as an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)7-8-18(17)22(12)20(24)13-5-4-6-14(21)9-13/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUJVRMNWKBRIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
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